A Technical Guide to Inducing Experimental Autoimmune Neuritis (EAN) with Myelin Protein Zero Peptide 180-199
A Technical Guide to Inducing Experimental Autoimmune Neuritis (EAN) with Myelin Protein Zero Peptide 180-199
Audience: Researchers, scientists, and drug development professionals in neuroimmunology.
Abstract: Experimental Autoimmune Neuritis (EAN) serves as the predominant animal model for human inflammatory demyelinating polyneuropathies, most notably Guillain-Barré Syndrome (GBS) and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[1][2][3] The induction of EAN through immunization with specific neuritogenic peptides allows for the detailed study of disease pathogenesis and the preclinical evaluation of novel therapeutic agents. Among the various antigens used, the synthetic peptide corresponding to amino acids 180-199 of the myelin protein zero (P0) has emerged as a particularly potent and reliable tool.[1][4] This guide provides an in-depth examination of the role and application of P0 180-199 in EAN induction, detailing the underlying immunological mechanisms, providing validated experimental protocols, and outlining key analytical methodologies.
The Central Role of P0 180-199 in EAN Pathogenesis
Myelin Protein Zero (P0) is the most abundant structural protein in the peripheral nervous system (PNS) myelin sheath, making it a primary target in autoimmune neuropathies.[5] The P0 180-199 peptide sequence (SSKRGRQTPVLYAMLDHSRS) has been identified as a highly neuritogenic epitope capable of inducing a robust autoimmune response.[2][6]
Mechanism of Immune Activation
The induction of EAN with P0 180-199 is a T-cell-mediated process.[7] The process begins with the subcutaneous injection of the P0 180-199 peptide emulsified in Complete Freund's Adjuvant (CFA). The CFA, containing inactivated Mycobacterium tuberculosis, creates an inflammatory depot and activates local antigen-presenting cells (APCs), such as dendritic cells and macrophages.
These APCs process the P0 peptide and present it via MHC class II molecules to naive CD4+ T cells in the draining lymph nodes. This interaction, in the presence of co-stimulatory signals and a pro-inflammatory cytokine milieu, triggers the activation and differentiation of P0-specific T helper (Th) cells.
The resulting immune response is predominantly characterized by Th1 and Th17 cell lineages.[2][8]
-
Th1 Cells: Produce pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3][9] IFN-γ activates macrophages, enhancing their phagocytic and cytotoxic capabilities, while TNF-α can directly damage the myelin sheath and increase the permeability of the blood-nerve barrier (BNB).[3][9]
-
Th17 Cells: Secrete Interleukin-17 (IL-17), a potent pro-inflammatory cytokine that recruits neutrophils and further amplifies the inflammatory cascade within the peripheral nerves.[2][8]
These activated autoreactive T cells migrate from the periphery, cross the compromised BNB, and infiltrate the PNS. Within the nerve tissue, they are reactivated upon encountering the P0 protein on myelin sheaths, leading to a localized inflammatory attack, demyelination, and axonal damage that manifests as the clinical signs of EAN.[5][9]
The Role of Cellular Effectors
While CD4+ T cells are the primary drivers, other immune cells are critically involved:
-
CD8+ T Cells: Studies using knockout mice indicate that CD8+ T cells also contribute to the pathogenesis, as their absence leads to a milder disease course.[7]
-
Macrophages: As the predominant infiltrating cells in the PNS, activated macrophages are the main effectors of demyelination, stripping myelin from axons through phagocytosis and the release of cytotoxic mediators.[5]
-
B Cells and Humoral Immunity: The role of B cells is more complex. While anti-P0 180-199 antibodies (particularly IgG subclasses) are generated during EAN, B-cell deficiency does not prevent or ameliorate the disease, suggesting they are not critical for perpetuating the inflammatory demyelination in this specific model.[7][8] However, high levels of anti-P0 antibodies often correlate with disease severity, and therapeutic interventions that reduce these antibodies show efficacy.[8][10]
Experimental Protocols for EAN Induction
The choice of animal strain is critical. Lewis rats are highly susceptible and have been a workhorse for EAN research.[11][12] C57BL/6 mice, though historically considered more resistant, are now widely used due to the availability of numerous transgenic and knockout lines.[1][4][6][13] Inducing EAN in C57BL/6 mice requires the use of Pertussis Toxin (PTx) as an additional adjuvant to break immune tolerance.[1][4]
General Workflow
The overall process follows a standardized sequence of events from antigen preparation through clinical monitoring to terminal analysis.
Protocol: EAN in Lewis Rats (Acute Model)
This protocol is adapted from methodologies that reliably produce an acute, monophasic disease course.[11][12]
Materials:
-
P0 180-199 Peptide (lyophilized, >95% purity)
-
Sterile 0.9% Saline
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Male Lewis rats (6-8 weeks old)
-
Two 1 mL Luer-lock syringes and a three-way stopcock or emulsifying needle
Procedure:
-
Antigen Preparation:
-
Dissolve P0 180-199 peptide in sterile saline to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the peptide solution and CFA. To do this, draw equal volumes (e.g., 500 µL each) into two separate syringes. Connect them via a three-way stopcock and force the contents back and forth rapidly for 15-20 minutes until a thick, white emulsion is formed.
-
Validation: Test the emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will not disperse.
-
-
Immunization (Day 0):
-
Anesthetize the rat (e.g., using isoflurane).
-
Inject a total of 100 µL of the emulsion subcutaneously, divided between the two hind footpads (50 µL each). This delivers a dose of 100 µg of peptide per rat.
-
-
Clinical Monitoring:
-
Begin daily monitoring from day 7 post-immunization (p.i.).
-
Record body weight and clinical score. Onset of disease is typically between days 10-12 p.i., with a peak around days 14-16 p.i.[12]
-
Protocol: EAN in C57BL/6 Mice (Acute Model)
This protocol incorporates PTx, which is essential for disease induction in this strain.[4][6]
Materials:
-
P0 180-199 Peptide (lyophilized, >95% purity)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA) with 4-5 mg/mL Mycobacterium tuberculosis
-
Pertussis Toxin (PTx)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Antigen Preparation:
-
Dissolve P0 180-199 in sterile PBS to a final concentration of 2-3 mg/mL.
-
Prepare a 1:1 emulsion with CFA as described for the rat protocol.
-
-
Immunization (Day 0):
-
Anesthetize the mouse.
-
Inject a total of 100-200 µL of the emulsion subcutaneously, divided over two sites on the flank. This delivers a dose of 100-300 µg of peptide per mouse.
-
-
Pertussis Toxin Administration:
-
Clinical Monitoring:
Protocol: Chronic EAN Model
To model CIDP, a chronic or relapsing-remitting disease course is required. This can be achieved by modifying the P0 180-199 peptide, for instance, through palmitoylation.[14][15]
Modification:
-
Use a synthetic P0 180-199 peptide with a palmitoyl group attached to a cysteine residue (e.g., H-AC(Palm)KRGRQTPVLYAMLDHSRS-OH).[14]
-
Immunize Lewis rats with 200 µg of the palmitoylated peptide in CFA as per the acute rat protocol.
-
Result: This modification induces a sustained or relapsing neuropathy that better mimics the clinical and histological features of human CIDP.[14][15]
| Parameter | Lewis Rat (Acute EAN) | C57BL/6 Mouse (Acute EAN) | Lewis Rat (Chronic EAN) |
| Antigen | P0 180-199 | P0 180-199 | Palmitoylated P0 180-199 |
| Antigen Dose | 50-100 µ g/rat [12] | 150-300 µ g/mouse [2][9] | 200 µ g/rat [14] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) |
| Pertussis Toxin | Not required | Required (2 doses of 100-200 ng)[1][4] | Not required |
| Typical Onset | 10-12 days p.i.[12] | 8-14 days p.i. | ~11 days p.i.[14] |
| Disease Course | Acute, Monophasic | Acute, Monophasic | Chronic or Relapsing |
| Primary Model for | GBS | GBS | CIDP |
Assessment and Data Analysis
A robust and multi-faceted approach to assessment is crucial for interpreting experimental outcomes.
Clinical Scoring
This is the primary method for assessing disease severity in real-time. A standardized scoring system should be used, with evaluators blinded to the experimental groups.
| Score | Clinical Signs |
| 0 | Normal, no signs of weakness |
| 1 | Limp tail or loss of tail tone |
| 2 | Mild hind limb weakness (ataxia) |
| 3 | Moderate hind limb weakness (paraparesis) |
| 4 | Severe hind limb weakness (paraplegia) |
| 5 | Tetraplegia or moribund state |
| Intermediate scores (e.g., 2.5) can be used for signs that fall between grades. |
Histopathology
At the experimental endpoint (typically peak disease), peripheral nerves (sciatic nerve, cauda equina) and spinal roots are harvested for analysis.
-
Cellular Infiltration: Hematoxylin and Eosin (H&E) staining is used to visualize and quantify the extent of inflammatory cell infiltration into the nerve tissue.
-
Demyelination: Luxol Fast Blue (LFB) staining or immunohistochemistry for myelin proteins (e.g., Myelin Basic Protein, MBP) is used to assess the degree of myelin loss.
-
Immunohistochemistry: Staining for specific cell markers (CD4 for T helper cells, CD68/Iba1 for macrophages) allows for the characterization of the inflammatory infiltrate.
Immunological Assays
To dissect the mechanistic underpinnings of the disease, several immunological assays are essential.
-
T-Cell Proliferation Assay: Mononuclear cells are isolated from the spleen or draining lymph nodes and re-stimulated in vitro with the P0 180-199 peptide. Proliferation is measured via [³H]-thymidine incorporation or colorimetric assays (e.g., MTS). A strong proliferative response confirms the generation of an antigen-specific T-cell response.[1][9]
-
Cytokine Analysis: Supernatants from the re-stimulated T-cell cultures can be analyzed for cytokine levels (IFN-γ, IL-17, IL-10, etc.) using ELISA or multiplex bead arrays (e.g., Cytometric Bead Array).[2][14] This provides a snapshot of the Th1/Th2/Th17 balance.
-
Flow Cytometry: Intracellular cytokine staining can be used to determine the frequency of IFN-γ+ (Th1), IL-17+ (Th17), and FoxP3+ (Treg) CD4+ T cells.
-
Humoral Response: Serum is collected to measure the levels of anti-P0 180-199 specific antibodies (IgG, IgG1, IgG2a/b) by ELISA. This helps in evaluating the B-cell response and its modulation by therapeutic interventions.[8][9]
| Cytokine | Predominant T-Cell Source | Primary Role in P0 180-199 EAN |
| IFN-γ | Th1 | Pro-inflammatory; activates macrophages.[9] |
| TNF-α | Th1, Macrophages | Pro-inflammatory; damages BNB and myelin.[3][9] |
| IL-17A | Th17 | Pro-inflammatory; recruits immune cells.[2] |
| IL-10 | Th2, Tregs | Anti-inflammatory; suppresses disease.[14] |
Conclusion and Future Directions
The P0 180-199 peptide is a powerful and versatile tool for inducing robust and reproducible models of autoimmune peripheral neuropathies. By allowing the induction of EAN in both highly susceptible rat strains and genetically manipulable mouse lines, it provides an invaluable platform for investigating the fundamental mechanisms of neuroinflammation. Furthermore, the ability to induce chronic disease through peptide modification has opened new avenues for research into CIDP.[14][15] This model will continue to be instrumental in the development and validation of next-generation therapies aimed at modulating the autoimmune response and promoting neural repair in patients with GBS, CIDP, and related disorders.
References
-
Zou, L. P., et al. (2000). P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice. Journal of Neuroscience Research, 62(5), 717-721. [Link]
-
Konno, S., et al. (2023). 5-Aminolevulinic Acid Ameliorates Chronic Experimental Autoimmune Neuritis Through a Dual Mechanism of Mitochondrial Protection and Immunomodulation. MDPI. [Link]
-
Li, G., et al. (2020). Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis. Archives of Medical Science. [Link]
-
Gonsalvez, D. G., et al. (2017). A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments. Journal of Visualized Experiments, (129), 56455. [Link]
-
Zhang, H. L., et al. (2012). Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages. PLOS ONE, 7(5), e38157. [Link]
-
Wang, Y., et al. (2019). Effect of fasudil on experimental autoimmune neuritis and its mechanisms of action. Brazilian Journal of Medical and Biological Research, 52(11), e8669. [Link]
-
Yu, Y. L., et al. (2002). Initiation and development of experimental autoimmune neuritis in Lewis rats is independent of the cytotoxic capacity of NKR-P1A+ cells. Journal of Neuroscience Research, 67(6), 823-828. [Link]
-
Schafflick, D., et al. (2017). Novel pathomechanisms in inflammatory neuropathies. Journal of Neuroinflammation, 14(1), 206. [Link]
-
ResearchGate. (n.d.). EAN was induced in TNF-α KO mice and WT mice by immunization with P0... ResearchGate. [Link]
-
Gonsalvez, D. G., et al. (2018). Myelin protein zero180-199 peptide induced experimental autoimmune neuritis in C57BL/6 mice. Methods in Molecular Biology. [Link]
-
Zhu, J., et al. (2001). P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading. Journal of Neuroimmunology, 114(1-2), 103-116. [Link]
-
Zou, L. P., et al. (2000). P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice. PubMed. [Link]
-
Lyons, J. A., et al. (2011). B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice. Journal of Neuroimmunology, 232(1-2), 117-124. [Link]
-
Yu, Y. L., et al. (2002). Neutralizing Antibodies to IL-18 Ameliorate Experimental Autoimmune Neuritis by Counter-Regulation of Autoreactive Th1 Response. Journal of Neuropathology & Experimental Neurology, 61(7), 612-621. [Link]
-
Zhu, Y., et al. (2002). CD4 and CD8 T cells, but not B cells, are critical to the control of murine experimental autoimmune neuritis. Experimental Neurology, 178(2), 262-270. [Link]
-
Stettner, M., et al. (2018). CIDP: Current Treatments and Identification of Targets for Future Specific Therapeutic Intervention. Cells, 7(10), 152. [Link]
-
Wang, Y., et al. (2019). Effect of fasudil on experimental autoimmune neuritis and its mechanisms of action. SciELO. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
- 3. researchgate.net [researchgate.net]
- 4. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]
- 7. CD4 and CD8 T cells, but not B cells, are critical to the control of murine experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
